Fluorescein-Cadaverine Dihydrochloride
Description
Significance and Evolution as a Fluorescent Amine-Reactive Probe in Contemporary Research
The core significance of Fluorescein-Cadaverine Dihydrochloride (B599025) stems from its dual nature: the intense fluorescence of the fluorescein (B123965) core and the reactive potential of the terminal primary amine on the cadaverine (B124047) linker. biotium.com The primary amine allows the molecule to be coupled to activated carboxyl groups or sulfonyl chlorides on target molecules. biotium.com This reactivity is frequently harnessed using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDAC), which facilitates the formation of stable amide bonds between the probe and carboxylic acids on proteins or other biopolymers. biotium.comfishersci.co.uk
While fluorescein isothiocyanate (FITC) has historically been a popular choice for labeling primary amines, derivatives like fluorescein cadaverine offer alternative strategies for bioconjugation. anaspec.com It can be used to prepare fluorescent ligands for receptor binding assays or to label biomolecules that contain accessible carboxylic acid, aldehyde, or ketone groups. anaspec.comeurogentec.com The development of such derivatives represents the evolution of fluorescein-based probes towards greater versatility and suitability for specific labeling chemistries. researchgate.net
Historical Perspectives on Fluorescein Derivatives and their Impact on Biomedical Sciences
The story of fluorescein-based probes begins with the synthesis of fluorescein itself in 1871 by German chemist Adolf von Baeyer. biotium.comresearchgate.net This was achieved through the condensation of phthalic anhydride (B1165640) and resorcinol. researchgate.net Initially, its applications were not in biology, but its remarkable property of emitting intense yellow-green fluorescence laid the groundwork for its future role. biotium.comfluorofinder.com
The major breakthrough into the biomedical sciences occurred decades later when it was discovered that fluorescein could be used as a fluorescent marker for biological studies, enabling the visualization of tissues and cells under a microscope. researchgate.net This discovery launched the field of immunofluorescence. biotium.com Over time, to overcome issues like autofluorescence from tissues in the green spectrum, scientists developed a range of fluorescein derivatives. biotium.com These modifications aimed to enhance properties like photostability, pH insensitivity, and solubility, and to shift emission wavelengths into the red spectrum, leading to dyes like the rhodamines. biotium.com The creation of derivatives with specific reactive groups, such as isothiocyanates (FITC), amines (like in fluorescein-cadaverine), and carboxylic acids (FAM), expanded the toolkit available to researchers, allowing for the specific and stable labeling of a wide array of biological molecules like proteins and nucleic acids. biotium.commdpi.com These developments have made fluorescence a core technique in modern laboratories for applications ranging from microscopy to biosensing. biotium.comresearchgate.netnih.gov
Diverse Academic Applications of Fluorescein-Cadaverine Dihydrochloride as a Molecular Tool
Fluorescein-Cadaverine has been established as a particularly effective molecular tool in several specific areas of academic research, most notably in the study of transglutaminase enzymes and cellular differentiation.
Transglutaminase Activity Assays: A primary application of fluorescein-cadaverine is as a substrate for transglutaminases (TGases). aatbio.com These enzymes catalyze the cross-linking of proteins by forming a bond between a glutamine residue and a primary amine. researchgate.netzedira.com In assays, fluorescein-cadaverine serves as the amine donor. nih.gov When an active transglutaminase is present, it covalently incorporates the fluorescent probe into a protein substrate, such as N,N-dimethylcasein. researchgate.net The resulting increase in fluorescence, due to the attachment of the probe to the protein, can be measured to quantify the enzyme's activity. researchgate.net This method has been used to detect TGase activity in various biological samples, including liver homogenates and mitochondria. researchgate.net
Studying Cellular Processes: Researchers have utilized fluorescein-cadaverine to investigate cellular processes in living cells. It has been found to be suitable for labeling cells in culture, as it can diffuse across the cell membrane. nih.gov This allows for the visualization of endogenous substrates for active transglutaminases within or outside the cells. nih.gov For instance, studies have used the probe to demonstrate that while cytosolic transglutaminase is largely inactive, the enzyme is active in the extracellular compartment, where it cross-links proteins like fibronectin. nih.gov
Another key application is in characterizing the terminal differentiation of keratinocytes. nih.gov In this process, the probe acts as an amine donor for transglutaminase reactions that form the cornified envelope, a key structure in differentiated skin cells. nih.gov Cells that incorporate the label become fluorescent, allowing for both microscopic visualization and fluorimetric quantification of the differentiation process. nih.gov This technique provides a rapid and simple assessment of keratinocyte differentiation. nih.gov
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂₆H₂₅N₃O₅S · 2HCl | scbt.com |
| Molecular Weight | 564.48 g/mol | scbt.comlgcstandards.com |
| Appearance | Solid, Orange | lgcstandards.com |
| Solubility | Soluble in DMSO, DMF, or buffers with pH > 6.5 | biotium.com |
| Excitation Maximum (λex) | ~492-493 nm | biotium.comanaspec.com |
| Emission Maximum (λem) | ~516-517 nm | biotium.comanaspec.com |
Table 2: Research Applications of Fluorescein-Cadaverine
| Research Area | Application | Key Finding | Source(s) |
| Enzymology | Transglutaminase (TGase) Activity Assay | Serves as a fluorescent amine substrate; its incorporation into proteins like casein allows for the quantification of TGase activity. | aatbio.comresearchgate.net |
| Cell Biology | Detection of TGase Substrates in Living Cells | Used to identify that extracellular fibronectin is a major substrate for active transglutaminase in cell cultures. | nih.gov |
| Dermatology/Cell Biology | Characterization of Keratinocyte Differentiation | Acts as a marker for terminal differentiation by being incorporated into the cornified envelope, allowing for visualization and quantification. | nih.gov |
Properties
Molecular Formula |
C₂₆H₂₇Cl₂N₃O₅S |
|---|---|
Molecular Weight |
564.48 |
Synonyms |
N-(5-Aminopentyl)-N’-(3’,6’-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthen]-5-yl)thiourea Dihydrochloride; |
Origin of Product |
United States |
Synthetic Methodologies and Bioconjugation Strategies Involving Fluorescein Cadaverine Dihydrochloride
Chemical Coupling Approaches for Conjugate Synthesis
Chemical methods provide a direct route for conjugating Fluorescein-Cadaverine to molecules possessing a reactive carboxyl group. These approaches are fundamental in synthetic organic chemistry and bioconjugation.
Carbodiimide-Mediated Linkage Reactions (e.g., EDC/HOBt coupling)
A prevalent method for forming a stable amide bond between a carboxylic acid and the primary amine of Fluorescein-Cadaverine involves the use of carbodiimide (B86325) coupling agents. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDAC) is a water-soluble carbodiimide frequently employed for this purpose, often in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). peptide.comcommonorganicchemistry.com
The reaction mechanism proceeds in several steps. First, EDC activates the carboxyl group on the target molecule to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to hydrolysis, which can lower conjugation efficiency. The addition of HOBt mitigates this by reacting with the O-acylisourea to form a more stable HOBt-ester. nih.govluxembourg-bio.com This activated ester then efficiently reacts with the nucleophilic primary amine of Fluorescein-Cadaverine, displacing HOBt and forming a stable amide bond. The resulting urea (B33335) byproduct from EDC is water-soluble, facilitating its removal during purification. peptide.com In some protocols, particularly with electron-deficient amines, the addition of a base like N,N-Diisopropylethylamine (DIPEA) or a catalyst such as 4-Dimethylaminopyridine (DMAP) can be crucial for improving reaction yields and kinetics. nih.gov
General Reaction Scheme for EDC/HOBt Coupling:
Activation: Carboxylic Acid + EDC → O-acylisourea intermediate
Stabilization: O-acylisourea + HOBt → HOBt-ester + EDC-urea
Coupling: HOBt-ester + Fluorescein-Cadaverine-NH₂ → Fluorescein-Cadaverine-Amide-Target + HOBt
Amine-Reactive Derivatization for Macromolecular Conjugation
Fluorescein-Cadaverine provides a primary amine, making it an ideal labeling reagent for macromolecules that have available carboxyl groups. This process is a form of amine-reactive derivatization where the fluorescein (B123965) moiety is introduced onto the macromolecule. The primary amines found on proteins (N-terminus and lysine (B10760008) side chains) are common targets for other types of reactive dyes (e.g., succinimidyl esters, isothiocyanates). aatbio.comthermofisher.com However, Fluorescein-Cadaverine allows for the labeling of acidic residues (aspartic acid, glutamic acid) or C-termini after their activation with reagents like EDC. peptide.com
This strategy is distinct from methods that use amine-reactive probes like fluorescein isothiocyanate (FITC), which would label the lysine residues of a protein. nih.govnih.gov By using Fluorescein-Cadaverine, researchers can specifically target carboxyl groups, offering an alternative and complementary labeling strategy for proteins and other biopolymers. The choice of conjugation chemistry is critical and depends on the available functional groups on the target macromolecule and the desired site of labeling.
Enzymatic Transamidation for Site-Specific Labeling
Enzymatic methods offer a high degree of specificity for labeling biomolecules, overcoming some of the challenges of chemical conjugation, such as lack of site-specificity and harsh reaction conditions. nih.govacs.org
Transglutaminase-Catalyzed Incorporation into Proteins and Peptides
Transglutaminases (TGases) are enzymes that catalyze the formation of an isopeptide bond between the γ-carboxamide group of a glutamine residue and a primary amine. researchgate.net Fluorescein-Cadaverine serves as an excellent amine donor substrate for TGases. nih.govoup.com This enzymatic reaction allows for the site-specific incorporation of the fluorescein label onto proteins or peptides that contain accessible glutamine residues recognized by the enzyme. nih.govoup.com
A powerful application of this technique involves the use of "Q-tags," which are short peptide sequences rich in glutamine that function as specific substrates for TGase. zedira.com By genetically fusing a Q-tag to a protein of interest, researchers can direct the TGase-catalyzed labeling with Fluorescein-Cadaverine to a predetermined site on the protein. oup.com This approach has been used to label various proteins, including glutathione (B108866) S-transferase (GST), and to detect endogenous TGase substrates like fibronectin in cellular models. nih.govoup.com
Investigation of Enzymatic Reaction Mechanisms and Substrate Specificity
The catalytic mechanism of transglutaminase involves an acyl-transfer reaction. researchgate.net The enzyme first forms a thioester intermediate with the γ-carboxamide of a substrate glutamine residue, releasing ammonia. Subsequently, the primary amine of a second substrate, such as Fluorescein-Cadaverine, attacks this intermediate, leading to the formation of a stable, protease-resistant isopeptide bond and regeneration of the enzyme's active site cysteine. researchgate.net
A key feature of TGases, such as guinea pig liver TGase (gpTGase) and microbial TGase (MTG), is their substrate specificity. While they are highly specific for the glutamine-containing peptide or protein, they exhibit broad tolerance for the primary amine substrate. rsc.orgnih.gov This promiscuity allows for the efficient incorporation of a wide variety of amine-containing molecules, including fluorescent probes like Fluorescein-Cadaverine and monodansyl cadaverine (B124047). oup.comresearchgate.net Studies have shown that even with multiple glutamine residues present in a protein, TGase may only label specific, structurally accessible ones, or those presented in a favorable sequence context, highlighting the high degree of precision offered by this enzymatic approach. oup.com
Comparative Analysis of Conjugation Efficiency, Stoichiometry, and Stability in Research Models
The choice between chemical and enzymatic conjugation methods depends on the specific application, the nature of the target molecule, and the desired outcome. A comparison of these strategies reveals trade-offs in efficiency, specificity, and the integrity of the final product.
| Feature | Carbodiimide-Mediated Coupling (e.g., EDC/HOBt) | Transglutaminase-Catalyzed Labeling |
| Specificity | Lower: Targets all accessible carboxyl groups, potentially leading to a heterogeneous mixture of labeled species. oup.com | Higher: Site-specific labeling of accessible glutamine residues or engineered "Q-tags". oup.comrsc.org |
| Efficiency & Yield | Variable; can be sluggish, especially with electron-deficient amines. nih.gov Yields can be affected by hydrolysis of intermediates. luxembourg-bio.com | Generally high and can be quantitative under optimized conditions with sufficient enzyme and substrate concentrations. rsc.org |
| Reaction Conditions | Can require organic co-solvents (e.g., DMF, DMSO) and basic pH, which may affect protein stability. thermofisher.comreddit.com | Typically performed under mild, physiological conditions (e.g., neutral pH, room temperature), which helps preserve protein activity. nih.govacs.org |
| Stoichiometry Control | Difficult to control precisely, often resulting in a distribution of products with varying numbers of labels per molecule. | Can be controlled to achieve a 1:1 protein-to-fluorophore ratio, especially when using a specific Q-tag. oup.com |
| Product Integrity | Risk of side reactions and potential for modification to impact the biological activity of the macromolecule. oup.com | Preserves the native activity of the target protein due to mild conditions and high specificity. nih.gov |
| Resulting Linkage | Stable amide bond. | Stable, protease-resistant isopeptide bond. researchgate.net |
Research comparing chemical and TGase-mediated labeling of the same protein found that chemical methods generated multiple species and led to a near-complete loss of enzymatic activity. oup.com In contrast, the TGase-catalyzed method attached fluorescein specifically to the terminal site, and the labeled protein fully retained its native activity. nih.gov While chemical ligations can be robust, enzymatic approaches like TGase labeling are often superior for applications requiring homogenous, fully functional, and site-specifically labeled proteins. nih.govacs.org
Advanced Research Applications in Cellular and Molecular Systems Biology
Elucidation of Cellular Uptake and Intracellular Trafficking Mechanisms
The study of how cells internalize extracellular material and transport it within their intricate network of organelles is fundamental to understanding cellular function. Fluorescent probes are instrumental in these investigations. While the primary application of Fluorescein-Cadaverine Dihydrochloride (B599025) has been in other areas, its properties as a fluorescent amine-containing molecule suggest its potential utility in tracking cellular uptake and trafficking.
Analysis of Endocytic Pathways and Vesicular Transport
Endocytosis is a fundamental process by which cells internalize molecules and particles. This process involves the formation of vesicles from the plasma membrane, which are then trafficked to various intracellular destinations. Fluorescent tracers are commonly employed to follow these pathways. For instance, fluorescently labeled dextrans are often used to study fluid-phase endocytosis, where the tracer is taken up nonspecifically in vesicles. Similarly, pH-sensitive fluorescent dyes can be used to monitor the maturation of endosomes into lysosomes, as the internal pH of these vesicles becomes progressively more acidic.
While specific studies detailing the use of Fluorescein-Cadaverine Dihydrochloride for the analysis of endocytic pathways and vesicular transport are not extensively documented, its chemical nature allows for its potential application in this area. As a water-soluble, fluorescent molecule, it could theoretically be used as a fluid-phase marker to be internalized through endocytosis. Visualization of its movement within the cell via fluorescence microscopy could provide insights into the dynamics of vesicular transport.
Monitoring of Macromolecular and Nanoparticle Internalization
The internalization of macromolecules and nanoparticles is a critical area of research, with implications for drug delivery and nanotoxicology. Fluorescent labeling is a key technique for tracking the cellular uptake and fate of these materials. Nanoparticles can be functionalized with fluorescent dyes to enable their visualization within cells.
This compound, with its reactive amine group, can be conjugated to macromolecules or the surface of nanoparticles that possess activated carboxyl groups. This covalent attachment allows for the stable labeling of the material of interest. Once internalized by cells, the fluorescent signal from the conjugated fluorescein (B123965) can be used to monitor the localization and trafficking of the macromolecule or nanoparticle. This approach can provide valuable data on the efficiency of uptake, the intracellular destination, and the kinetics of the internalization process.
Biomolecular Labeling and Functionalization for Mechanistic Investigations
The ability to specifically label biomolecules with fluorescent probes has revolutionized the study of their structure and function. This compound serves as a versatile tool for such applications, primarily through its role as a substrate for the enzyme transglutaminase.
Conjugation to Proteins and Peptides for Structural-Functional Studies
This compound is widely utilized as an amine donor substrate for transglutaminases. nih.govnih.gov These enzymes catalyze the formation of a covalent isopeptide bond between the γ-carboxamide group of a glutamine residue in a protein or peptide and the primary amine of a substrate, such as the cadaverine (B124047) moiety of the fluorescent probe. nih.govnih.gov This enzymatic incorporation results in the stable, site-specific labeling of the target protein or peptide with fluorescein.
This labeling strategy has been instrumental in a variety of structural-functional studies. For example, it has been used to develop assays for measuring transglutaminase activity itself. The incorporation of the fluorescent probe into a protein substrate leads to an increase in fluorescence associated with the protein, which can be quantified to determine enzyme kinetics. Furthermore, the labeling of specific proteins with this compound can be used to study their interactions with other molecules, their localization within cells, and conformational changes that may occur upon binding to ligands or other proteins. Fluorescence-based tagging of proteins is a valuable tool for tracking and quantifying target proteins during various experimental procedures. nih.gov
Table 1: Research Findings on Protein Conjugation
| Application | Methodology | Key Findings | Reference |
| Detection of Transglutaminase Activity | Enzymatic incorporation of fluorescein-cadaverine into cornified envelopes of keratinocytes. | Provides a rapid assessment of terminal differentiation. | nih.gov |
| Characterization of Terminal Differentiation | Dual staining with fluorescein-cadaverine and propidium iodide followed by confocal imaging. | Fluorescein-cadaverine is incorporated into differentiating cells and not the basal layer. | nih.gov |
| Proteomics | Tagging of cysteinyl residues with a fluorescein derivative for mass spectrometry analysis. | Enables selective enrichment, identification, and quantification of tagged peptides. | nih.gov |
Labeling of Nucleic Acids and Other Biopolymers
The primary amine of this compound allows for its conjugation to molecules containing activated carboxyl groups. biotium.com This chemical reactivity can be exploited to label various biopolymers, including nucleic acids that have been modified to contain carboxyl groups. While enzymatic methods are more commonly used for labeling nucleic acids with fluorescent dyes, chemical conjugation offers an alternative approach.
For other biopolymers, such as polysaccharides or synthetic polymers that have been functionalized with carboxyl groups, this compound can be used as a fluorescent label. This enables the study of the biopolymer's interactions, cellular uptake, and distribution.
Application in Microscopic Visualization of Cellular Components
A significant application of this compound is in the microscopic visualization of cellular components and processes. Its use in studying the terminal differentiation of keratinocytes provides a clear example. nih.gov In this system, transglutaminase activity is upregulated during the formation of the cornified envelope, a specialized structure in the outermost layer of the skin. By adding this compound to keratinocyte cultures, researchers can fluorescently label the cornified envelopes as they are being formed. nih.gov
Fluorescence microscopy can then be used to visualize the labeled cells. nih.gov This technique not only allows for the identification of cells undergoing terminal differentiation but also provides spatial information about where this process is occurring within a cell population. nih.gov Confocal microscopy, in particular, can provide high-resolution images of the fluorescently labeled structures. nih.gov This approach has the advantage of combining both microscopic visualization and quantitative data through fluorimetry. nih.gov
Enzymatic Activity Profiling and Biological Pathway Analysis
The unique chemical structure of this compound makes it an ideal probe for studying enzymatic activities and associated biological pathways. Its primary amine group allows it to serve as a substrate for enzymes that recognize and modify such moieties, while the fluorescein tag provides a robust and easily detectable signal.
Assessment of Transglutaminase Activity in Cellular Differentiation
Transglutaminases (TGs) are a family of enzymes that catalyze the formation of isopeptide bonds between the γ-carboxamide group of a peptide-bound glutamine residue and the ε-amino group of a peptide-bound lysine (B10760008) residue. This cross-linking activity is crucial for various cellular processes, including the terminal differentiation of certain cell types. Fluorescein-Cadaverine serves as an amine donor for transglutaminase reactions, allowing for the detection and quantification of TG activity. nih.gov
A notable application of this is in the study of keratinocyte differentiation. A novel technique has been developed to detect transglutaminase activity and the formation of cornified envelopes, a key feature of terminal differentiation in keratinocytes. This method is based on the enzymatic incorporation of fluorescein-labeled cadaverine (FC) into these structures. nih.gov When FC is added to the incubation medium, it acts as an amine donor, becoming incorporated into differentiating cells through the action of transglutaminases. nih.gov The resulting fluorescently labeled cells can be visualized using fluorescence microscopy and the level of incorporation quantified by fluorimetry. nih.gov
Research has shown a significant difference in the level of FC incorporation under various culture conditions and at different time points, reflecting changes in transglutaminase activity during differentiation. nih.gov For instance, keratinocytes cultured in Green's medium, which promotes differentiation, exhibit the highest incorporation of FC. nih.gov Confocal imaging has further demonstrated that FC is specifically incorporated into the differentiating, suprabasal layers of keratinocytes and not the basal, proliferative layer. nih.gov This technique provides a rapid and quantitative assessment of terminal differentiation in keratinocytes, offering a simpler and less time-consuming alternative to other available methods. nih.gov
| Culture Medium | Relative Fluorescent Intensity | Interpretation |
|---|---|---|
| Green's Medium | High | Promotes terminal differentiation, leading to high transglutaminase activity. |
| KGM with Calcium | Medium | Induces differentiation, but to a lesser extent than Green's medium. |
| KGM (Keratinocyte Growth Medium) | Low | Maintains keratinocytes in a proliferative state with minimal differentiation. |
Development of Fluorescence-Based Enzyme Assays and Kinetic Studies
Fluorescence-based assays are powerful tools for studying enzyme kinetics due to their high sensitivity, specificity, and capacity for real-time monitoring. This compound can be utilized in the development of such assays for enzymes that recognize primary amines as substrates, such as transglutaminases.
In these assays, the incorporation of the fluorescent probe into a protein or peptide substrate by the enzyme of interest leads to a change in the fluorescent signal. This change can be monitored over time to determine the reaction rate. For instance, an end-point assay using fluorescein cadaverine has been described for measuring Ca2+-dependent transglutaminase activity in liver homogenates and mitochondria. The increase in fluorescence due to the covalent attachment of fluorescein cadaverine to a substrate like N,N-dimethylcasein is determined after a specific incubation period.
By varying the concentration of the substrate (either Fluorescein-Cadaverine or the protein/peptide substrate), key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) can be determined. These parameters provide valuable insights into the enzyme's affinity for its substrates and its catalytic efficiency. While studies have detailed the determination of Km for transglutaminase using other fluorescently labeled cadaverines like monodansylcadaverine, the same principles apply to assays developed with Fluorescein-Cadaverine. For example, the Km of guinea pig liver transglutaminase for monodansylcadaverine was determined to be 14 µM. This type of kinetic analysis is crucial for understanding enzyme function and for the screening of potential enzyme inhibitors.
Exploration of Cadaverine-Associated Biological Pathways (e.g., biotin synthesis regulation) using Fluorescent Probes
Cadaverine is known to be involved in various biological pathways. One such pathway is the regulation of biotin (vitamin B7) synthesis. While direct studies using Fluorescein-Cadaverine to probe this specific pathway are not extensively documented, the known inhibitory effect of cadaverine on biotin synthesis presents a potential application for fluorescently labeled cadaverine.
In plants, cadaverine has been shown to inhibit biotin synthesis, leading to changes in primary root growth. nih.gov This inhibition provides a chemical means to study biotin deficiency. nih.gov The level of biotinylation of proteins can be quantified using assays that often involve streptavidin probes, which bind to biotin. nih.gov
Theoretically, a fluorescent probe like Fluorescein-Cadaverine could be used to visualize the cellular uptake and localization of cadaverine, providing spatial and temporal information about its distribution within cells and tissues. This could help in understanding how and where cadaverine exerts its effects on pathways like biotin synthesis. By correlating the localization of the fluorescent probe with changes in biotin levels or the activity of enzymes involved in biotin synthesis, researchers could gain deeper insights into the molecular mechanisms of cadaverine-mediated regulation.
Investigation of Cellular Differentiation and Developmental Processes
The ability of this compound to be incorporated into cells via specific enzymatic reactions makes it a valuable tool for tracking and characterizing cellular differentiation and other developmental processes.
Characterization of Terminal Differentiation in Specific Cell Lineages (e.g., keratinocytes)
As previously discussed in the context of transglutaminase activity, Fluorescein-Cadaverine is a powerful tool for characterizing terminal differentiation in keratinocytes. nih.gov The incorporation of the fluorescent probe into the cornified envelopes of differentiating keratinocytes provides a clear and quantifiable marker of this process. nih.gov
This method allows for a detailed analysis of the spatial organization of differentiating keratinocyte populations. Through dual staining with a nuclear stain like propidium iodide, confocal microscopy can reveal the distinct layers of cells, with Fluorescein-Cadaverine specifically highlighting the terminally differentiating cells. nih.gov This provides a significant advantage over methods that rely on cell lysis, as it preserves the structural integrity of the cell population. The simplicity and rapidity of this technique make it well-suited for high-throughput screening applications to identify compounds that may modulate keratinocyte differentiation.
| Parameter | Finding | Significance |
|---|---|---|
| Specificity | Incorporated into differentiating, suprabasal keratinocytes, but not the basal layer. nih.gov | Allows for the specific identification and study of terminally differentiating cells. |
| Quantification | The level of fluorescence can be measured by fluorimetry, providing a quantitative measure of differentiation. nih.gov | Enables the assessment of the extent of differentiation under different conditions. |
| Methodology | Simple, rapid, and less time-consuming than alternative techniques. nih.gov | Suitable for screening studies and routine analysis of keratinocyte differentiation. |
Application as a Tracing Agent in Developmental Biology Studies
Fluorescently labeled cadaverines, including Fluorescein-Cadaverine, are utilized as polar tracers in cell and developmental biology. Their fluorescence allows for the visualization and tracking of cells and molecules within a developing organism or tissue.
One key application is in the assessment of biological barriers, such as the blood-brain barrier (BBB). The integrity of the BBB is crucial for normal brain development and function. Fluorescent tracers like cadaverine can be administered systemically, and their penetration into the central nervous system can be quantified to assess the permeability of the BBB. This is particularly important in studies of developmental neurobiology and in the investigation of diseases that affect BBB integrity.
Furthermore, fluorescent cadaverines can be used to study cell lineage and migration during development. By microinjecting the probe into specific cells at an early developmental stage, researchers can follow the fate of these cells and their progeny as the organism develops. This provides valuable information about cell movements, tissue formation, and organogenesis. The fixable nature of some of these fluorescent tracers allows for the preservation of the tissue for subsequent detailed anatomical analysis.
Integration Within Advanced Spectroscopic and Imaging Methodologies
Fluorescence Microscopy Techniques for Spatiotemporal Analysis
Fluorescence microscopy is a cornerstone of cell biology, allowing for the visualization of specific components within cells. evidentscientific.comFluorescein-Cadaverine has been effectively utilized in several microscopy modalities to provide spatial and temporal information on cellular activities.
Confocal Laser Scanning Microscopy (CLSM) for Subcellular Localization
Confocal Laser Scanning Microscopy (CLSM) offers high-resolution optical sectioning, eliminating out-of-focus light to create sharp images of subcellular structures. springernature.comnih.govucc.ieThis technique has been instrumental in defining the precise location of Fluorescein-Cadaverine incorporation within cells.
In a notable application, CLSM was used to study terminal differentiation in keratinocytes. nih.govResearchers used Fluorescein-Cadaverine as a substrate for the enzyme transglutaminase, which is active during the formation of the cornified envelope in differentiating keratinocytes. nih.govinvitroderm.comConfocal imaging of cells dual-stained with Fluorescein-Cadaverine and the nuclear stain propidium iodide revealed the presence of distinct cell layers. nih.govThe analysis demonstrated that Fluorescein-Cadaverine was specifically incorporated into the differentiating cells and was absent from the basal layer, providing clear evidence of its localization to sites of active transglutaminase activity. nih.gov Similarly, in studies of articular chondrocytes, CLSM identified that Fluorescein-Cadaverine was incorporated into the extracellular matrix, with fibronectin being the primary substrate for transglutaminase, rather than into the cytosol. nih.govThis high-resolution imaging capability is crucial for distinguishing between cellular compartments and understanding the specific domains of biological activity. researchgate.net
Live-Cell Imaging Approaches and Dynamic Process Monitoring
Live-cell imaging allows for the study of cellular processes in real-time, providing critical insights into the dynamic nature of biological systems. moleculardevices.comthermofisher.comFluorescent probes like Fluorescein-Cadaverine are essential tools for these experiments, enabling the tracking of molecular events as they happen. thermofisher.comnih.govThe ability to monitor dynamic processes such as cell signaling, protein trafficking, and enzymatic activity is a key advantage of this approach. moleculardevices.com Fluorescein-Cadaverine has been employed to monitor the activity of transglutaminases in living cells. invitroderm.comnih.govBy serving as a fluorescent amine donor, its incorporation into proteins can be visualized over time, offering a direct readout of enzyme activity. nih.govinvitroderm.comThis allows researchers to observe how cellular processes, such as the differentiation of keratinocytes or the stabilization of the extracellular matrix in chondrocytes, unfold dynamically. nih.govnih.govThe use of such probes in live-cell imaging helps to minimize artifacts that can arise from cell fixation and provides more biologically relevant data by preserving the native state of the cell. moleculardevices.comthermofisher.comThe selection of appropriate fluorescent probes is critical for minimizing cytotoxicity and tracking cellular events over extended periods. thermofisher.comacs.org
Epifluorescence Microscopy for General Visualization
Epifluorescence microscopy is a widely used technique for the general visualization of fluorescently labeled samples. While it does not provide the optical sectioning of confocal microscopy, it is a robust and accessible method for observing fluorescence signals.
In the context of Fluorescein-Cadaverine, epifluorescence microscopy is effective for the initial detection and visualization of cells that have incorporated the fluorescent label. nih.govFor instance, in the study of keratinocyte differentiation, cells that incorporated Fluorescein-Cadaverine via transglutaminase activity became readily visible with standard fluorescence microscopy. nih.govinvitroderm.comThis allows for a rapid, qualitative assessment of the biological process under investigation before proceeding to more advanced, high-resolution techniques like CLSM.
Spectrofluorimetric Analysis for Quantitative and Mechanistic Insights
Beyond imaging, spectrofluorimetry provides a powerful means to quantify fluorescence and investigate molecular interactions. This technique measures the intensity and spectral characteristics of fluorescence, offering quantitative data and mechanistic details that complement microscopy.
Quantitative Detection and Measurement in Experimental Systems
Spectrofluorimetry allows for the precise measurement of the amount of an analyte in a sample. The intensity of the fluorescence signal is directly proportional to the concentration of the fluorophore, enabling accurate quantification.
A key application of this method is the quantification of Fluorescein-Cadaverine incorporation, which serves as a proxy for enzyme activity. In studies of keratinocyte differentiation, the amount of incorporated Fluorescein-Cadaverine was quantified by fluorimetry. nih.govThis provided quantitative data showing that the level of incorporation varied significantly depending on the cell culture conditions and time points. nih.govThe greatest fluorescence intensity, and thus the highest transglutaminase activity, was observed in keratinocytes cultured in Green's medium. nih.govThis quantitative approach allows for the comparison of enzymatic activity under different experimental conditions and the screening of potential inhibitors or activators. invitroderm.com
Table 1: Relative Fluorescence Intensity of Incorporated Fluorescein-Cadaverine in Keratinocytes Under Different Culture Conditions| Culture Medium | Relative Fluorescence Intensity |
| Green's Medium | Highest |
| KGM with Calcium | Medium |
| KGM | Lowest |
| Data derived from qualitative descriptions of fluorescence intensity in studies of keratinocyte differentiation. | |
| nih.gov |
Investigation of Fluorescence Resonance Energy Transfer (FRET) Applications
Fluorescence Resonance Energy Transfer (FRET) is a spectroscopic technique that can measure the distance between two fluorophores on a nanometer scale (typically 1-10 nm). aatbio.comthermofisher.comIt involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor molecule. instras.comnih.govThe efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, making FRET a "spectroscopic ruler" for studying molecular interactions. ulab360.com For FRET to occur, the emission spectrum of the donor must overlap with the absorption spectrum of the acceptor. aatbio.comthermofisher.comFluorescein (B123965) and its derivatives are commonly used as donor molecules in FRET pairs due to their favorable spectral properties. aatbio.comulab360.comnih.govThe cadaverine (B124047) linker on Fluorescein-Cadaverine provides a reactive amine group that can be used to covalently attach the fluorescein donor to a molecule of interest, such as a protein or nucleic acid. biotium.com When paired with a suitable acceptor, such as Tetramethylrhodamine, the FRET efficiency can be measured to determine the proximity of the two molecules. aatbio.comthermofisher.comThe Förster radius (R₀) is a critical parameter in FRET, defined as the distance at which the energy transfer efficiency is 50%. aatbio.comThe R₀ for a given FRET pair depends on the spectral properties of the two dyes. unimib.it
Table 2: Representative Förster Radii (R₀) for FRET Pairs Involving Fluorescein| Donor | Acceptor | Förster Radius (R₀) in Ångströms (Å) |
| Fluorescein | Tetramethylrhodamine | 55 |
| Fluorescein | QSY 7 and QSY 9 dyes | 61 |
| IAEDANS | Fluorescein | 46 |
| Fluorescein | Fluorescein | 44 |
| This table provides typical R₀ values for commonly used FRET pairs. The precise value can vary based on experimental conditions. | ||
| aatbio.comthermofisher.com |
By designing experiments where Fluorescein-Cadaverine is attached to one interacting partner and an acceptor dye to another, FRET can be used to monitor dynamic processes like protein-protein interactions, conformational changes, or enzyme cleavage events in real-time.
Analysis of pH-Dependent Fluorescence Behavior for Sensing Applications
The utility of Fluorescein-Cadaverine Dihydrochloride (B599025) in sensing applications is intrinsically linked to the pH-dependent fluorescence of its fluorescein moiety. Fluorescein is a well-documented fluorophore whose absorption and emission characteristics are highly sensitive to the hydrogen ion concentration of its environment. aatbio.comresearchgate.net This behavior is governed by the equilibrium between its different ionic forms. researchgate.netacs.org
In aqueous solutions, fluorescein exists in several forms, but under physiologically relevant conditions, the equilibrium between the monoanion and the dianion is most significant. nih.gov The phenol group of the fluorescein structure has a pKa of approximately 6.4. aatbio.comnih.gov
Above pH 6.4: The dianion form is predominant. This species exhibits strong absorption of light around 490 nm and emits intense green fluorescence with a maximum near 515 nm. researchgate.netnih.gov The dianion has a high fluorescence quantum yield, reported to be around 0.9. nih.gov
Below pH 6.4: As the pH decreases, the phenol group becomes protonated, leading to the formation of the monoanion. researchgate.net The monoanion's absorption is blue-shifted and less intense, and it is significantly less fluorescent than the dianion. nih.gov
Acidic Conditions (pH < 5): Further protonation leads to a neutral, non-fluorescent lactone form. researchgate.net
This pronounced change in fluorescence intensity as a function of pH makes the fluorescein component of Fluorescein-Cadaverine Dihydrochloride an excellent reporter for pH changes around the neutral range. nih.govmdpi.com The cadaverine component serves as a linker, allowing the fluorescein fluorophore to be conjugated to other molecules or surfaces while retaining its pH-sensing capabilities. The sensitivity of the fluorescence signal to pH allows for the quantitative measurement of pH in various, particularly biological, contexts. nih.govnih.gov
An advanced technique that leverages this property is Fluorescence Lifetime Imaging Microscopy (FLIM) . FLIM measures the exponential decay rate of fluorescence (the "lifetime") at each pixel of an image. nih.govwikipedia.org Unlike fluorescence intensity, the fluorescence lifetime is generally independent of probe concentration, photobleaching, and excitation light intensity, offering a more robust measurement. picoquant.compicoquant.com The fluorescence lifetime of certain probes, including fluorescein derivatives, is also sensitive to the local micro-environment, including pH. nih.govpicoquant.com This enables FLIM to be used for precise, quantitative pH mapping in complex systems like living cells and their organelles. nih.govpicoquant.comacs.org
Table 1: pH-Dependent Photophysical Properties of the Fluorescein Moiety
| pH Range | Dominant Ionic Form | Absorption Max (λ_abs) | Emission Max (λ_em) | Relative Fluorescence |
|---|---|---|---|---|
| > 7.0 | Dianion | ~490 nm | ~515 nm | High |
| 4.5 - 6.4 | Monoanion | Blue-shifted (~450 nm) | ~515 nm | Low |
Chromatographic Separations Coupled with Fluorescence Detection
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Conjugate Purity and Application
High-Performance Liquid Chromatography (HPLC) coupled with a Fluorescence Detector (FLD) is a powerful analytical technique that provides high sensitivity and selectivity for quantifying fluorescent compounds. measurlabs.comscioninstruments.comyoutube.com This method is ideally suited for assessing the purity of this compound and analyzing its conjugates. mdpi.com
The fundamental principle involves separating a sample's components on an HPLC column, followed by their detection in a flow cell, where they are excited by a specific wavelength of light and their subsequent emission is measured. scioninstruments.com For fluorescein-containing compounds, the excitation monochromator is typically set near its absorption maximum (~490 nm), and the emission monochromator is set to its emission maximum (~515 nm). youtube.com This high degree of specificity means that only fluorescent compounds are detected, minimizing interference from non-fluorescent matrix components. measurlabs.com
In the context of this compound, HPLC-FLD is used for:
Purity Assessment: To determine the percentage of the desired product and quantify fluorescent impurities. Unreacted starting materials (like a fluorescein derivative) or fluorescent side-products from the synthesis would appear as separate peaks in the chromatogram with different retention times. google.com
Quantification: To accurately measure the concentration of the conjugate in a solution. The high sensitivity of FLD allows for detection at very low levels, often in the parts-per-billion (ppb) range. youtube.com
Stability Studies: To monitor the degradation of the conjugate over time or under various conditions by observing the appearance of new fluorescent degradation products.
Analysis of Conjugation Reactions: To monitor the progress of a reaction where Fluorescein-Cadaverine is being attached to another molecule (e.g., a protein or nanoparticle). The chromatogram can distinguish between the unconjugated fluorescent label and the final fluorescently-labeled product. mdpi.com
A common mode of separation for fluorescein and its derivatives is Reverse-Phase HPLC (RP-HPLC), which separates molecules based on their hydrophobicity. sielc.commdpi.com
Table 2: Example of RP-HPLC Conditions for Fluorescein Derivative Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | C18 (e.g., 100 mm x 4.6 mm, 3.5 µm) | nih.gov |
| Mobile Phase A | Aqueous buffer (e.g., 20 mM Potassium Dihydrogen Phosphate, pH 3.0) | nih.gov |
| Mobile Phase B | Organic Solvent (e.g., Isopropanol, Acetonitrile, Methanol) | sielc.comnih.gov |
| Elution Mode | Isocratic or Gradient | google.comnih.gov |
| Flow Rate | 1.0 - 1.5 mL/min | nih.gov |
| Detection | Fluorescence (FLD) | |
| Excitation λ | ~490 nm |
| Emission λ | ~515 nm | |
Related Gas Chromatography (GC) Methodologies for Cadaverine Analysis in Research Contexts
While Fluorescein-Cadaverine itself is not suitable for Gas Chromatography (GC) due to its low volatility and thermal instability, GC is a widely used and official method for the analysis of the unconjugated cadaverine molecule. researchgate.net Cadaverine is a biogenic amine and an important marker in fields such as food science (as an indicator of decomposition) and forensic science (for estimating post-mortem interval). nih.govnih.govliberty.edu
Direct analysis of amines like cadaverine by GC is challenging. researchgate.net Therefore, a crucial step in the analytical workflow is derivatization . nih.govlibretexts.org This chemical modification process converts the polar amine groups into less polar, more volatile, and more thermally stable functional groups, making them amenable to GC analysis. gcms.cz
The general procedure involves:
Extraction: Cadaverine is extracted from the sample matrix (e.g., food, tissue) using a solvent like methanol. nih.gov
Derivatization: A derivatizing reagent is added to the extract, which reacts with the primary amine groups of cadaverine. nih.gov
GC Separation and Detection: The resulting volatile derivative is injected into the GC, where it is separated on a capillary column and detected, often by a highly sensitive detector like an Electron Capture Detector (ECD) or coupled with a Mass Spectrometer (MS) for definitive identification. nih.govnih.gov
Several derivatizing agents are employed for the analysis of amines. thermofisher.com Fluorinated acylating reagents are particularly common as they produce derivatives that are highly responsive to an Electron Capture Detector. gcms.cz
Table 3: Common Derivatization Reagents and GC Conditions for Cadaverine Analysis
| Derivatizing Reagent | Abbreviation | Typical Column | Detector | Research Context | Reference |
|---|---|---|---|---|---|
| Perfluoropropionic Anhydride (B1165640) | PFPA | OV-225 | ECD, N-P FID | Food Decomposition | researchgate.netnih.gov |
| Trifluoroacetylacetone | TFAA | CP-Sil 8CB | GC-MS | Biogenic Amine Quantification | researchgate.net |
| Pentafluorobenzaldehyde | PFB | DB-HeavyWAX | GC-MS | Forensic Analysis (PMI) | liberty.edu |
The choice of derivatization reagent and GC conditions, such as the column type and temperature program, allows for the sensitive and specific quantification of cadaverine in complex research samples. nih.govresearchgate.netnih.gov For example, a method using perfluoropropionyl derivatives on a 3% OV-225 column allowed for the determination of cadaverine with a retention time of 5.7 minutes. nih.gov Another study using TFAA derivatization on a CP-Sil 8CB column reported a retention time of 12.2 minutes for the cadaverine derivative. researchgate.net
Role in Supramolecular Chemistry and Nanomaterials Research
Noncovalent Interactions and Loading onto Carbon Nanotubes for Probe Delivery Systems
The high surface area and unique electronic properties of single-walled carbon nanotubes (SWNTs) make them attractive scaffolds for probe delivery, but their inherent hydrophobicity necessitates functionalization for use in aqueous biological systems. oup.com Fluorescein-cadaverine plays a crucial role in the noncovalent functionalization of these nanomaterials, enabling their use as trackable delivery vehicles.
The primary mechanism for loading fluorescein-cadaverine onto SWNTs is through noncovalent π-stacking interactions. oup.comeurogentec.com The aromatic, polyaromatic structure of the fluorescein (B123965) molecule allows it to adsorb strongly onto the hydrophobic sidewalls of the carbon nanotubes. oup.comeurogentec.com This interaction is sufficiently robust to prevent rapid desorption under typical physiological conditions. oup.com A key indicator of this π-stacking is the significant quenching of fluorescein's fluorescence upon its binding to the nanotube surface. oup.comunipd.it
Research has shown that the loading and release of fluorescein-cadaverine onto SWNTs are highly pH-dependent. The molecule loads most efficiently onto PEGylated SWNTs at a pH of approximately 6, which is near the isoelectric point (pI) of fluorescein. oup.combiotium.com At higher pH values, the molecule becomes deprotonated, increasing its hydrophilicity and causing it to be released from the nanotube surface. oup.comacs.org This pH-responsive behavior provides a mechanism for controlled release of the fluorescent probe or any attached cargo within specific cellular or environmental compartments. oup.com
Studies have quantified the loading capacity of SWNTs, demonstrating that a significant number of fluorescein-cadaverine molecules can be adsorbed. For instance, approximately 40 fluorescein-cadaverine molecules can be loaded per 10 nm length of a PEGylated SWNT. oup.combiotium.comacs.org This high loading capacity allows for the creation of "functionalization partitioning," where SWNTs can be simultaneously loaded with different molecules, such as polyethylene (B3416737) glycol (PEG) for solubility, therapeutic drugs, and fluorescein-cadaverine as a fluorescent tag for tracking and imaging. oup.combiotium.com This multifunctional approach turns the carbon nanotube into a versatile probe delivery system, where the fluorescein component serves as a reliable marker for cellular uptake and localization. eurogentec.com
Table 1: Loading and Release Characteristics of Fluorescein-Cadaverine on SWNTs
| Parameter | Finding | Reference(s) |
|---|---|---|
| Binding Mechanism | Noncovalent π-stacking between the fluorescein moiety and the SWNT sidewall. | oup.comeurogentec.com |
| Optimal Loading pH | Approximately pH 6 (near the isoelectric point of fluorescein). | oup.combiotium.comacs.org |
| Release Condition | High pH values, which increase the hydrophilicity of the molecule. | oup.comacs.org |
| Loading Capacity | ~40 molecules per 10 nm of PEG-SWNT. | oup.combiotium.com |
| Evidence of Binding | High degree of fluorescence quenching upon adsorption to the SWNT. | oup.com |
Design and Optimization of Novel Fluorescent Probes and Sensing Systems
Fluorescein-cadaverine dihydrochloride (B599025) serves as a fundamental building block in the design and synthesis of more complex fluorescent probes and sensors. Its primary amine group provides a reactive handle for covalent conjugation to a wide array of molecules and materials, thereby imparting fluorescence to the target system. eurogentec.com
A significant application is in the field of activity-based protein profiling. For example, fluorescein-cadaverine has been used to synthesize fluorescent fluorophosphonate probes, such as FP-fluorescein, designed for imaging the activity of serine proteases in cellular environments. unipd.it The design involves coupling the reactive amine of fluorescein-cadaverine to a molecule that specifically targets the active site of the enzyme class of interest. unipd.it
Furthermore, fluorescein-cadaverine is a well-established substrate for the enzyme transglutaminase (TGase). bocascientific.com This property is exploited for the site-specific labeling of proteins. By incorporating a short TGase substrate sequence at the N- or C-terminus of a protein, researchers can enzymatically and stoichiometrically attach fluorescein-cadaverine. bocascientific.com This method is superior to conventional chemical labeling, which often results in heterogeneous products and can compromise the protein's native activity. bocascientific.com The resulting site-specifically labeled proteins can be used to study molecular associations via techniques like Fluorescence Resonance Energy Transfer (FRET). bocascientific.com
Table 2: Design Strategies for Probes Using Fluorescein-Cadaverine
| Probe Type | Design Principle | Application Example | Reference(s) |
|---|---|---|---|
| Enzyme Activity Probe | Covalent coupling to an enzyme-targeting molecule. | Synthesis of FP-fluorescein for imaging serine protease activity. | unipd.it |
| Site-Specific Labeled Protein | Enzymatic conjugation via transglutaminase to a protein with a substrate tag. | Creating fluorescently labeled GST for FRET studies. | bocascientific.com |
| Fluorescent Nanoparticles | Covalent linkage to surface-modified nanoparticles (e.g., silica). | Tracking nanoparticle-cell interactions. | biotium.comresearchgate.net |
| Polymer Conjugates | Conjugation to polymers like co-pHPMA. | Studying the intracellular metabolism of the polymer. | google.com |
Applications in Fluorescence-Based Displacement Assays for Ligand-Target Interaction Studies
Fluorescein-cadaverine is instrumental in developing fluorescent tracers for use in fluorescence-based displacement assays, a powerful technique for studying the interactions between ligands and their biological targets. These assays are typically competitive, where an unlabeled compound of interest competes with and displaces a fluorescently-labeled ligand from the target's binding site.
The core strategy involves synthesizing a fluorescent probe by covalently attaching fluorescein-cadaverine to a known ligand for the target molecule. This is achieved by reacting the primary amine of the cadaverine (B124047) moiety with a suitable functional group on the ligand. biotium.com The resulting fluorescent conjugate is then incubated with the target protein, leading to a stable, fluorescently-tagged ligand-target complex.
One of the most common formats for these studies is the fluorescence polarization (FP) assay. biotium.comnih.gov In an FP assay, the fluorescent conjugate, being relatively small, tumbles rapidly in solution and exhibits low fluorescence polarization. When it binds to a much larger target protein, its tumbling rate slows dramatically, resulting in a high fluorescence polarization signal. When an unlabeled test compound is introduced, it competes for the same binding site. If the test compound binds to the target, it displaces the fluorescent conjugate, which is released back into the solution. This displacement causes the fluorescent probe to tumble rapidly again, leading to a decrease in the fluorescence polarization signal. The magnitude of this decrease is proportional to the binding affinity and concentration of the unlabeled test compound, allowing for the determination of its dissociation constant (Kd). biotium.com
A specific example is the development of a competitive FP assay to identify and characterize inhibitors of the Macrophage Migration Inhibitory Factor (MIF). In this work, a fluorescent tracer was synthesized using fluorescein-cadaverine, enabling the screening of unlabeled compounds for their ability to bind to MIF and displace the tracer. biotium.com This approach provides a sensitive, non-radioactive method for high-throughput screening and detailed characterization of ligand-target interactions. nih.gov
Development of Fluorescent Indicators for Environmental and Biological Analyte Detection
Fluorescein-cadaverine serves as a key reactive fluorophore in the construction of fluorescent indicators for the detection of a variety of biological analytes. Its utility stems not from being a direct sensor itself, but from its capacity to be integrated into larger, more complex sensing systems through its reactive amine group. eurogentec.combiotium.com
In the realm of biological analyte detection, a prominent application is in assays for transglutaminase (TGase) activity. Fluorescein-cadaverine acts as a fluorescent amine substrate for this enzyme. nih.govscience.gov When TGase is active, it catalyzes the covalent cross-linking of fluorescein-cadaverine to glutamine residues on a target protein. nih.gov The resulting increase in fluorescence associated with the protein substrate can be measured to quantify the enzyme's activity. This principle is used to visualize TGase activity in situ within cells and the extracellular matrix, providing insights into biological processes where this enzyme is involved. nih.gov
Beyond enzyme substrates, fluorescein-cadaverine is used to create fluorescently-labeled biomolecules for a wide range of detection purposes. It can be conjugated to proteins, peptides, or nucleic acids, turning them into probes for receptor binding assays or fluorescence in situ hybridization (FISH). eurogentec.combocascientific.com For instance, it has been used to prepare fluorescent ligands for receptor binding studies, where the labeled ligand allows for the detection and characterization of its corresponding receptor. eurogentec.com
The development of fluorescent indicators also extends to nanomaterials. Researchers have functionalized silica (B1680970) nanoparticles with fluorescein-cadaverine to create stable, fluorescent nanoprobes. acs.orgresearchgate.net This is often achieved by reacting the amine of fluorescein-cadaverine with epoxy-functionalized silica nanoparticles. acs.org The resulting fluorescent nanoparticles can be used to monitor interactions with biological systems, such as their uptake and trafficking within human cells. researchgate.net Similarly, it can be attached to surfaces, such as glass slides, to create immobilized fluorescent platforms for building biosensors. google.com
While its application is predominantly in the biological sciences, the principles of its use can be extended to environmental analyte detection. A patent has noted its potential as a fluorophore in displacement assays for detecting target analytes in environmental samples. google.com In such a system, it would be part of a larger reporter complex designed to interact with a specific environmental contaminant.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| Fluorescein-Cadaverine Dihydrochloride |
| Polyethylene Glycol (PEG) |
| FP-fluorescein |
| N-hydroxysuccimidylfluorescein (fluorescein-NHS ester) |
| Fluorescein–maleimide |
| Glutathione (B108866) S-transferase (GST) |
| co-pHPMA |
| Rhodamine |
| Macrophage Migration Inhibitory Factor (MIF) |
| Ethylenediamine |
| L-Serine |
Future Research Trajectories and Broad Translational Impact in Basic Sciences
Development of Next-Generation Fluorescein-Cadaverine Conjugates with Enhanced Photophysical Characteristics and Specificity
The development of next-generation antibody-drug conjugates (ADCs) provides a framework for creating more advanced fluorescein-cadaverine conjugates imrpress.com. Research is focused on improving the photophysical properties of fluorescein (B123965), such as increasing its quantum yield and photostability, which are crucial for long-term imaging experiments ias.ac.in. Modifications to the fluorescein structure, such as the introduction of aliphatic carboxylic acid-derived succinimidyl ester (SE) groups, can reduce susceptibility to hydrolysis and improve labeling efficiency biotium.com.
Future efforts will likely involve the synthesis of fluorescein-cadaverine analogs with tailored spectral properties, including shifts to longer wavelengths to minimize cellular autofluorescence and enhance tissue penetration. Additionally, the development of novel linker chemistries will enable more specific and stable conjugation to biomolecules, moving beyond traditional amine-reactive strategies to include reactions with other functional groups like aldehydes or ketones biotium.com. These next-generation conjugates are expected to offer greater sensitivity and specificity in a variety of research applications.
Exploration of Novel Biological Targets and Cellular Pathways Amenable to Fluorescein-Cadaverine Probing
A significant area of future research lies in identifying and characterizing new biological targets and cellular pathways that can be investigated using fluorescein-cadaverine. Currently, it is utilized as a substrate for transglutaminases to study terminal differentiation in keratinocytes nih.gov. The enzymatic incorporation of fluorescein-cadaverine into cornified envelopes allows for the visualization and quantification of this process nih.gov. Confocal imaging has demonstrated its specific incorporation into differentiating cells, but not the basal layer, highlighting its potential as a rapid assessment tool for terminal differentiation nih.gov.
Future studies may explore other enzymatic activities that can utilize cadaverine (B124047) as a substrate, thereby expanding the repertoire of cellular processes that can be monitored. For instance, given that cadaverine is a biogenic amine formed from the decarboxylation of lysine (B10760008), fluorescein-cadaverine could potentially be used to probe pathways related to amino acid metabolism and polyamine synthesis. Its application could also extend to investigating the role of transglutaminases in other biological contexts, such as apoptosis and tissue fibrosis.
Integration with Multi-Modal Imaging and Advanced Analytical Platforms for Comprehensive Research
The integration of fluorescence imaging with other modalities is a powerful approach to gain a more comprehensive understanding of complex biological systems photothermal.com. Combining fluorescein-cadaverine-based fluorescence imaging with techniques like magnetic resonance imaging (MRI), positron emission tomography (PET), or X-ray computed tomography (CT) can provide complementary information on cellular function and anatomy nih.gov. This multimodal approach helps to overcome the limitations of individual imaging techniques, such as the limited penetration depth of fluorescence imaging nih.gov.
Advanced analytical platforms, such as intravital microscopy, can be combined with fluorescence imaging to study dynamic cellular processes in real-time within a living organism mdpi.com. Furthermore, coupling fluorescence detection with mass spectrometry-based techniques could enable the identification of specific proteins or other molecules that have been labeled with fluorescein-cadaverine, providing a deeper molecular insight. The development of hybrid probes that incorporate both a fluorescent reporter and a radionuclide or a paramagnetic agent will be instrumental for these integrated imaging approaches mdpi.com.
Theoretical and Computational Modeling of Fluorescein-Cadaverine Interactions in Complex Systems
Theoretical and computational modeling offers a powerful tool to understand and predict the behavior of fluorescein-cadaverine in complex biological environments. Density Functional Theory (DFT) calculations, for example, have been used to study the interaction of cadaverine with nanocages, providing insights into the electronic and optical properties of such systems nih.govacs.org. These studies can inform the design of novel sensors and delivery systems.
Molecular docking and molecular dynamics (MD) simulations can be employed to model the interaction of fluorescein-cadaverine with its biological targets, such as enzymes or receptors mdpi.com. These computational approaches can help to elucidate the binding mechanisms and guide the design of next-generation probes with enhanced affinity and specificity. By simulating the behavior of the probe in different cellular compartments, computational modeling can also aid in the interpretation of experimental imaging data and provide a more complete picture of the underlying biological processes.
Q & A
Q. How does the dihydrochloride salt form of fluorescein-cadaverine influence its solubility and stability in aqueous buffers?
Fluorescein-cadaverine dihydrochloride’s solubility is pH-dependent due to its ionic nature. The dihydrochloride salt (2:1 stoichiometry with HCl) enhances water solubility compared to the free base, particularly in neutral to slightly acidic buffers (e.g., PBS, pH 7.4). Stability studies should include monitoring fluorescence quenching under varying pH (4–9) and temperature (4–37°C) conditions using spectrophotometry. Preferential degradation occurs at alkaline pH due to hydrolysis of the fluorescein moiety .
Q. What analytical methods are recommended for validating the purity of this compound?
High-performance liquid chromatography (HPLC) with UV/Vis detection (λ = 494 nm for fluorescein) is standard for purity assessment. A reverse-phase C18 column and mobile phase (e.g., acetonitrile/0.1% trifluoroacetic acid) resolve impurities like unreacted cadaverine or fluorescein derivatives. Mass spectrometry (MS) confirms molecular weight (MW: 569.4 g/mol for the free base). Cross-validate results with nuclear magnetic resonance (NMR) for structural confirmation .
Q. How can researchers distinguish between this compound and its mono-hydrochloride counterpart?
Titration with silver nitrate (AgNO₃) quantifies chloride ions: dihydrochloride releases 2 equivalents of Cl⁻ per molecule, while mono-hydrochloride releases 1. Differential scanning calorimetry (DSC) also distinguishes salt forms via melting point shifts. FT-IR spectroscopy identifies protonation states of amine groups in cadaverine .
Advanced Research Questions
Q. What experimental design considerations mitigate fluorescence quenching in live-cell imaging using this compound?
Optimize incubation time (≤30 minutes) and concentration (1–10 µM) to minimize photobleaching. Use oxygen-scavenging systems (e.g., glucose oxidase/catalase) in imaging buffers. Confocal microscopy with low laser power (≤5% intensity) and rapid acquisition reduces dye degradation. Include controls with unconjugated fluorescein to isolate quenching artifacts .
Q. How should researchers resolve contradictory data in crosslinking efficiency studies involving this compound?
Contradictions often arise from inconsistent reaction stoichiometry or quenching. Standardize protocols:
- Enzyme-mediated crosslinking : Use transglutaminase (e.g., Factor XIIIa) at 37°C with 1:2 molar ratio (protein:dye).
- Chemical crosslinking : Optimize EDC/NHS activation at pH 5.5–6.5. Quantify unreacted dye via size-exclusion chromatography and normalize fluorescence intensity to protein concentration (Bradford assay). Replicate experiments across three independent batches .
Q. What strategies improve the signal-to-noise ratio in fluorescence polarization assays using this compound?
- Buffer optimization : Include 1% BSA to reduce nonspecific binding.
- Competitive binding : Pre-incubate with unlabeled cadaverine (10-fold excess) to block low-affinity sites.
- Data correction : Subtract background fluorescence from wells containing free dye. Use a reference compound (e.g., fluorescein-isothiocyanate) to calibrate polarization values .
Methodological Challenges and Solutions
Q. How to address batch-to-batch variability in this compound synthesis?
Q. What are the critical steps for conjugating this compound to amine-rich polymers (e.g., chitosan)?
- Activation : Use carbodiimide chemistry (EDC/sulfo-NHS) at pH 6.0 for 2 hours.
- Quenching : Add glycine (10 mM) to terminate unreacted intermediates.
- Purification : Dialyze against 0.1 M NaCl (MWCO 3.5 kDa) to remove excess dye. Validate conjugation efficiency via UV/Vis (ε = 68,000 M⁻¹cm⁻¹ at 494 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
